molecular formula C₁₃H₁₇NO₃S B128505 (S)-Rasagiline Mesylate CAS No. 202464-89-9

(S)-Rasagiline Mesylate

Cat. No. B128505
M. Wt: 267.35 g/mol
InChI Key: JDBJJCWRXSVHOQ-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Rasagiline mesylate is a novel drug that has been developed to treat Parkinson's disease. It is a selective and irreversible monoamine oxidase-B (MAO-B) inhibitor, and has been used to improve the symptoms associated with Parkinson's disease.

Scientific Research Applications

    Neuropharmacology

    • TVP1022, the S-isomer of rasagiline, is used in the field of neuropharmacology. It has been found to have neuroprotective activity .
    • The methods of application or experimental procedures involve the synthesis and assay of TVP1022 derivatives .
    • The results indicate that TVP1022 provides prominent cardioprotection against I/R injury and post-MI remodeling in this I/R model .

    Cardioprotection

    • TVP1022 has been found to provide cardioprotection against ischemia/reperfusion (I/R) injury .
    • The methods of application or experimental procedures involve the use of TVP1022 in an I/R model .
    • The results showed that TVP1022 treatment preserved cardiac wall motion and improved echocardiographic and most of the direct hemodynamic measures .

    Organic Chemistry

    • TVP1022 is used in the field of organic chemistry, specifically in the solvolysis of tertiary and secondary haloalkanes .
    • The methods of application or experimental procedures involve the use of TVP1022 in solvolysis reactions .
    • The results indicate that the dielectric constant of the solvent, which can be thought of as the solvent’s ability to reduce the internal charge, affects the rate of SN1 reactions .

    Pharmaceutical Synthesis

    • TVP1022 is used in the synthesis of imatinib intermediates and analogues .
    • The methods of application or experimental procedures involve the synthesis of imatinib intermediates using TVP1022 .
    • The results showed that the proposed methodology effectively overcomes certain problematic steps, saves time and labor, provides a very high yield and purity .

    Neurology

    • TVP1022 is being evaluated in a Phase III trial as a tau aggression inhibitor for the treatment of Alzheimer’s disease .
    • The methods of application or experimental procedures involve the use of TVP1022 in clinical trials .
    • The results showed that the medication continued to improve cognition over a pre-treatment baseline in patients with early Alzheimer’s .

    Cardiology

    • TVP1022 is used in the field of cardiology, specifically in the treatment of myocardial infarction .
    • The methods of application or experimental procedures involve the use of TVP1022 in a rat model undergoing experimental myocardial infarction .
    • The results showed that TVP1022 treatment preserved cardiac wall motion and improved echocardiographic measures . It also increased the immunoreactivity of phosphorylated p42 and p44 MAPK in neonatal rat ventricular myocytes .

    Cardiac Remodeling

    • TVP1022 has been found to attenuate cardiac remodeling after experimental myocardial infarction .
    • The methods of application or experimental procedures involve the use of TVP1022 in a rat model undergoing experimental myocardial infarction by permanent ligation of the left anterior descending coronary artery .
    • The results showed a significant reduction in left ventricular end-systolic and diastolic dimensions and preserved fractional shortening in TVP1022-treated compared with normal saline group at 28 days post-MI .

    Cytoprotection

    • TVP1022 has been found to have cytoprotective effects, potentially through the I1 imidazoline receptor .
    • The methods of application or experimental procedures involve the use of TVP1022 in rat pheochromocytoma PC12 cells and in neonatal rat ventricular myocytes (NRVM) .
    • The results showed that TVP1022 dose-dependently increased the immunoreactivity of phosphorylated p42 and p44 MAPK in these cells .

    Solvolysis of Tertiary and Secondary Haloalkanes

    • TVP1022 is used in the field of organic chemistry, specifically in the solvolysis of tertiary and secondary haloalkanes .
    • The methods of application or experimental procedures involve the use of TVP1022 in solvolysis reactions .
    • The results indicate that the dielectric constant of the solvent, which can be thought of as the solvent’s ability to reduce the internal charge, affects the rate of SN1 reactions .
  • TVP1022 is used in the synthesis of imatinib intermediates and analogues .
  • The methods of application or experimental procedures involve the synthesis of imatinib intermediates using TVP1022 .
  • The results showed that the proposed methodology effectively overcomes certain problematic steps, saves time and labor, provides a very high yield and purity .
  • Neurology
  • TVP1022 is being evaluated in a Phase III trial as a tau aggression inhibitor for the treatment of Alzheimer’s disease .
  • The methods of application or experimental procedures involve the use of TVP1022 in clinical trials .
  • The results showed that the medication continued to improve cognition over a pre-treatment baseline in patients with early Alzheimer’s .
  • Cardiology
  • TVP1022 is used in the field of cardiology, specifically in the treatment of myocardial infarction .
  • The methods of application or experimental procedures involve the use of TVP1022 in a rat model undergoing experimental myocardial infarction .
  • The results showed that TVP1022 treatment preserved cardiac wall motion and improved echocardiographic measures . It also increased the immunoreactivity of phosphorylated p42 and p44 MAPK in neonatal rat ventricular myocytes .

properties

IUPAC Name

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586584
Record name Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Rasagiline Mesylate

CAS RN

202464-89-9, 202464-88-8
Record name Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RASAGILINE MESYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Rasagiline Mesylate
Reactant of Route 2
Reactant of Route 2
(S)-Rasagiline Mesylate
Reactant of Route 3
Reactant of Route 3
(S)-Rasagiline Mesylate
Reactant of Route 4
Reactant of Route 4
(S)-Rasagiline Mesylate
Reactant of Route 5
Reactant of Route 5
(S)-Rasagiline Mesylate
Reactant of Route 6
Reactant of Route 6
(S)-Rasagiline Mesylate

Citations

For This Compound
3
Citations
N Balaji, S Sultana - Scientia Pharmaceutica, 2017 - mdpi.com
… R- and S-Rasagiline mesylate and rasagiline tartrate were synthesized in the laboratory at St. Peter’s University, Avadi, Chennai, India. [1,2,3,4,5,6,7]. …
Number of citations: 4 www.mdpi.com
R Nirogi, MR Doguparthi… - Asian Journal of …, 2015 - Asian Journal of Chemistry
Number of citations: 4
GA Aleku - 2017 - search.proquest.com
Novel biocatalysts for the enantioselective reduction of imines and reductive amination of a broad range of carbonyl compounds have been developed. Unlike other imine reductases (…
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.